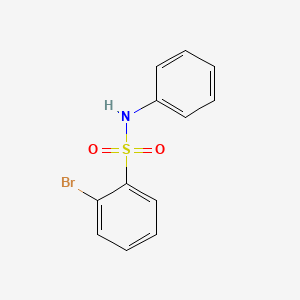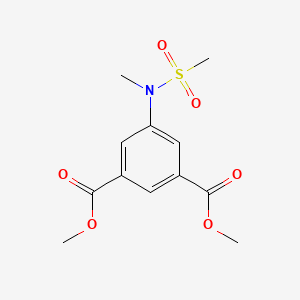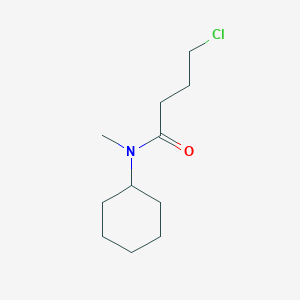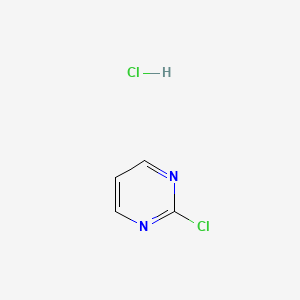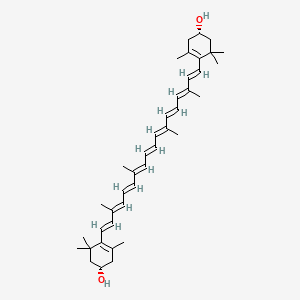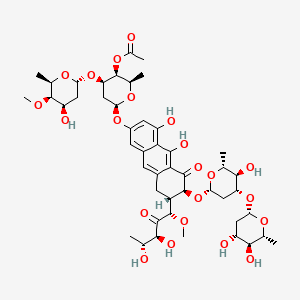
Olivomycin D
Descripción general
Descripción
Olivomycin D is an antitumor glycoside antibiotic . It belongs to the family of antitumor antibiotics of the aureolic acid (AA) group, which also includes mithramycin, chromomycin, and duramycin . These antibiotics are known for their antiproliferative actions and are used in the chemotherapy of oncological diseases .
Synthesis Analysis
The synthesis of Olivomycin D involves complex biochemical processes. The family of antitumor antibiotics of the aureolic acid (AA) group, to which Olivomycin D belongs, consists of the dihydroanthracene chromophore (the aglycone), to which disaccharide and trisaccharide branches are attached . The relevant glycosyltransferases catalyze the addition of the second D-olivose or D-oliose, completing the synthesis of the trisaccharide chain .Molecular Structure Analysis
The molecular formula of Olivomycin D is C47H66O22 . In terms of chemical structure, antibiotics of the AA group consist of the dihydroanthracene chromophore (the aglycone), to which disaccharide and trisaccharide branches are attached .Chemical Reactions Analysis
The azo coupling reaction was found to be linked with cleavage of the 6-O-disaccharide branch and formation of the corresponding 5-aryldiazenyl-6-O-deglycosyl derivatives of olivomycin A, with significantly lower antiproliferative activity than the starting antibiotic .Physical And Chemical Properties Analysis
The average mass of Olivomycin D is 983.014 Da, and its monoisotopic mass is 982.404602 Da .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The creation of new analogs of antitumor antibiotics by modification of natural structures is directed to improving the chemotherapeutic characteristics of agents, seeking activity against tumors resistant to other cytostats, decreasing toxicity, and improving therapeutic formulations . The development of a dosage form of the new antitumor antibiotic Olivamide, a derivative of Olivomycin A, is one such direction .
Propiedades
IUPAC Name |
[(2R,3S,4R,6S)-6-[[(6S,7S)-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNEZBMTOCXQV-MJDWOOTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@H]3[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)O[C@H]6C[C@H]([C@H]([C@H](O6)C)OC(=O)C)O[C@@H]7C[C@H]([C@H]([C@H](O7)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
983.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olivomycin D | |
CAS RN |
6988-60-9 | |
| Record name | Olivomycin D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLIVOMYCIN D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF45778FD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






